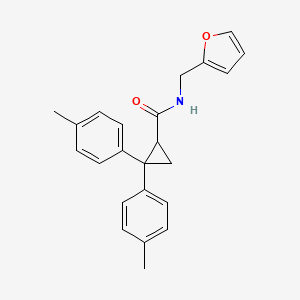![molecular formula C18H24N4O2S B4988156 1-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-methylpiperidine](/img/structure/B4988156.png)
1-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex molecules such as 1-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-methylpiperidine typically involves multi-step chemical reactions, including ring-opening, cyclization, substitution, and condensation steps. For compounds within this chemical class, methods often employ base-catalyzed reactions, Mannich reactions, and acetylation to construct the core structure and append the necessary functional groups. These processes require precise control over reaction conditions to achieve the desired product with high purity and yield (Wu et al., 2021).
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed through spectroscopic methods (e.g., NMR, MS, FT-IR) and X-ray crystallography. Density Functional Theory (DFT) calculations, including geometrical parameters, molecular electrostatic potential (MEP), and frontier molecular orbital (FMO) analysis, provide insights into the electronic structure, reactivity, and interaction potential of the molecule with biological targets or materials (Wu et al., 2021).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit a wide range of medicinal actions, including anti-tubercular action and protein inhibitory action involved in the mechanism of diseases such as diabetes, obesity, and cancer .
Mode of Action
For instance, some 1,2,4-triazole derivatives have been reported to inhibit certain proteins involved in disease mechanisms .
Biochemical Pathways
It is known that 1,2,4-triazole derivatives can affect a variety of biochemical pathways depending on their specific targets .
Result of Action
Compounds with similar structures have been reported to exhibit a variety of effects, including anti-tubercular action and protein inhibitory action .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[[5-(4-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S/c1-13-8-10-22(11-9-13)16(23)12-25-18-20-19-17(21(18)2)14-4-6-15(24-3)7-5-14/h4-7,13H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCYAPPDMPCWRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NN=C(N2C)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[5-(4-Methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(4-chlorobenzyl)acetamide](/img/structure/B4988073.png)

![3-chloro-N-{2-[(4-chlorophenyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B4988086.png)
![2-[4-methyl-1-(4-methylphenyl)-3-oxopentyl]-1H-indene-1,3(2H)-dione](/img/structure/B4988092.png)
![2-{4-[(2-fluorophenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B4988106.png)
![N-[2-(4-allyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B4988113.png)
![5-(2,5-dimethoxyphenyl)-1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4988129.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(4-methoxybenzyl)ethanediamide](/img/structure/B4988136.png)
![2-(4-chlorophenyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4988144.png)
![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-2-(4-ethyl-1-piperazinyl)acetamide](/img/structure/B4988145.png)
![2-[2-(4-{3-[(4-chlorobenzyl)oxy]-2-hydroxypropyl}-1-piperazinyl)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B4988154.png)
![N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4988163.png)
![3-[3-(diethylamino)propyl]-5-methyl-2-(2-nitrophenyl)-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4988181.png)
![2-bromo-N-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4988186.png)